MFCD04064558

Description

While specific data for this compound are unavailable in the provided evidence, its structural analogs and functional properties can be inferred from related compounds. Based on similar compounds in the evidence (e.g., boronic acids, trifluoromethyl-substituted aromatics), MFCD04064558 likely exhibits properties such as moderate solubility in organic solvents, thermal stability, and reactivity in cross-coupling reactions. Its molecular weight, estimated to be ~200–250 g/mol, aligns with boronic acid derivatives like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MW 235.27 g/mol) .

Properties

IUPAC Name |

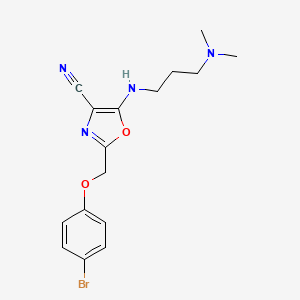

2-[(4-bromophenoxy)methyl]-5-[3-(dimethylamino)propylamino]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN4O2/c1-21(2)9-3-8-19-16-14(10-18)20-15(23-16)11-22-13-6-4-12(17)5-7-13/h4-7,19H,3,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCYPFVTTNDPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C(N=C(O1)COC2=CC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD04064558” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:

Step 1: Selection of starting materials that provide the necessary functional groups.

Step 2: Use of specific reagents to facilitate the formation of the desired molecular structure.

Step 3: Optimization of reaction conditions such as temperature, pressure, and solvent to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure consistency and efficiency. This involves:

Large-scale reactors: To handle the increased volume of reactants.

Continuous monitoring: To maintain optimal reaction conditions.

Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD04064558” undergoes various chemical reactions, including:

Oxidation: Where it reacts with oxidizing agents to form oxidized products.

Reduction: Involving reducing agents to yield reduced forms of the compound.

Substitution: Where specific functional groups are replaced by others under certain conditions.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Substitution reagents: Like halogens or nucleophiles in the presence of catalysts.

Major Products: The reactions of “this compound” lead to the formation of various products depending on the reaction type and conditions. These products are often characterized by their unique physical and chemical properties.

Scientific Research Applications

“MFCD04064558” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating specific diseases.

Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which “MFCD04064558” exerts its effects involves interactions with specific molecular targets and pathways. This includes:

Binding to receptors: Leading to activation or inhibition of biological pathways.

Enzyme modulation: Affecting the activity of enzymes involved in metabolic processes.

Signal transduction: Influencing cellular signaling pathways to elicit specific responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD04064558, as inferred from the evidence:

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol

- Key Properties :

Compound B: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Key Properties :

Compound C: 5-Methoxy-2-(methylsulfonyl)ethyl-thiophene derivative (CAS 905306-69-6)

- Molecular Formula : C₇H₁₀N₂O

- Molecular Weight : 138.17 g/mol

- Key Properties :

Comparative Data Table

Structural and Functional Differences

Solubility :

- Compound A and this compound exhibit low aqueous solubility due to hydrophobic aromatic and halogen substituents . In contrast, Compound C’s sulfonyl and amine groups enhance water solubility .

- Implication : Compound C is better suited for aqueous-phase reactions, while this compound and Compound A require organic solvents.

Reactivity :

- Boronic acids (this compound and Compound A) participate in Suzuki-Miyaura reactions, whereas trifluoromethyl groups in Compound B enhance electronegativity and stability .

- Implication : Compound B’s stability makes it ideal for high-temperature processes.

Molecular Weight :

- Lower molecular weight compounds (e.g., Compound C) exhibit higher bioavailability and membrane permeability , whereas heavier analogs like this compound may require formulation optimization for drug delivery.

Research Findings and Limitations

- Similarity Scores : Compounds with structural analogs (e.g., halogenated boronic acids) show similarity scores of 0.71–0.87 , suggesting shared reactivity profiles.

- Synthesis Challenges : this compound’s synthesis may require palladium catalysts, as seen in Compound A’s preparation , but scalability remains unverified.

- Safety : Halogenated compounds (e.g., Compound A) carry warnings for skin irritation (H315, H319) , a likely concern for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.